Eliglustat intermediate 3
CAS No.:
Cat. No.: VC18281941
Molecular Formula: C23H28N2O5
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O5 |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one |
| Standard InChI | InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2 |
| Standard InChI Key | NGVKCJVEHJKVMU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Eliglustat intermediate 3 is systematically named as 1-[(2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine . Its molecular framework integrates a pyrrolidine ring, a benzodioxin moiety, and a hydroxy-substituted phenyl group, which collectively contribute to its stereochemical complexity. The compound’s synthetic relevance stems from its role as a precursor in forming the final eliglustat molecule, which inhibits glucosylceramide synthase to alleviate substrate accumulation in Gaucher disease .
Molecular and Stereochemical Properties
The compound’s molecular structure (Fig. 1) features three chiral centers at positions 2S, 3R, and 1S, necessitating precise stereocontrol during synthesis. The 2D and 3D conformational models available in PubChem highlight intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the molecule’s tertiary structure . This stabilization is critical for maintaining the intermediate’s reactivity in subsequent synthetic steps.
Table 1: Key Physicochemical Properties of Eliglustat Intermediate 3
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.5 g/mol |
| Synonyms | 491833-26-2, SCHEMBL22463687 |
| Stereochemistry | (2S,3R,1S) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Diastereoselective Synthesis and Optimization
The synthesis of Eliglustat intermediate 3 exemplifies advancements in substrate-directed diastereoselectivity. In the reported route , the reduction of the keto group in compound 4 is guided by the adjacent amino and hydroxyl groups, favoring the formation of the desired syn-configured alcohol. This step achieves a 95% yield, underscoring the efficiency of the methodology.
Key Synthetic Steps
Table 2: Synthetic Performance Metrics
Pharmacological Context and Relevance
While Eliglustat intermediate 3 itself lacks direct therapeutic activity, its structural attributes are indispensable for the pharmacological efficacy of eliglustat. The intermediate’s pyrrolidine ring and benzodioxin group are retained in the final drug molecule, contributing to its ability to inhibit glucosylceramide synthase and reduce substrate accumulation in Gaucher disease . Clinical studies confirm that eliglustat maintains stable hemoglobin levels, platelet counts, and organ volumes in patients over four years .
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